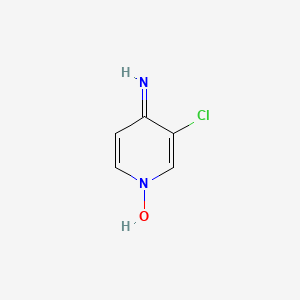

4-Amino-3-chloropyridine N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-hydroxypyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-3-8(9)2-1-5(4)7/h1-3,7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPOMLMIAHTHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513703 | |

| Record name | 3-Chloro-4-iminopyridin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343927-62-8 | |

| Record name | 3-Chloro-4-iminopyridin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Amino-3-chloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 4-Amino-3-chloropyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic route based on established chemical principles and data for analogous compounds, summarizes its known and predicted properties, and provides detailed experimental protocols.

Introduction

This compound is a derivative of pyridine N-oxide, a class of compounds known for its diverse biological activities and utility as synthetic intermediates. The introduction of an amino group and a chlorine atom to the pyridine N-oxide scaffold can significantly modulate its electronic properties, reactivity, and biological profile. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active aminopyridine N-oxides suggests potential applications in areas such as antimicrobial and anticancer research. This guide aims to consolidate the available information and provide a foundational resource for researchers working with this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the N-oxidation of the corresponding precursor, 4-Amino-3-chloropyridine. This transformation is a common and well-established method for the preparation of pyridine N-oxides. The reaction typically employs an oxidizing agent such as hydrogen peroxide in an acidic medium like glacial acetic acid, or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent.

A probable reaction scheme is illustrated below:

Characterization of 4-Amino-3-chloropyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-Amino-3-chloropyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, namely 4-Amino-3,5-dichloropyridine N-oxide and 4-chloropyridine N-oxide, to infer its physicochemical properties, spectroscopic characteristics, and potential synthetic routes. This guide aims to serve as a valuable resource for researchers by providing structured data, detailed experimental protocols for analogous compounds, and visualizations of synthetic pathways to facilitate further investigation and application of this compound.

Introduction

This compound belongs to the class of substituted pyridine N-oxides, a scaffold that has garnered significant attention in medicinal chemistry. The N-oxide functional group can enhance solubility, modulate electronic properties, and serve as a handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of bioactive molecules. Pyridine N-oxides have been explored for a range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. The presence of both an amino and a chloro substituent on the pyridine ring further expands the potential for diverse chemical transformations and biological activities.

This document provides a detailed characterization of this compound, drawing upon available data for structurally similar compounds to provide a predictive profile.

Physicochemical Properties

| Property | 4-Amino-3,5-dichloropyridine N-oxide | 4-chloropyridine N-oxide | 4-Amino-3-chloropyridine |

| Molecular Formula | C₅H₄Cl₂N₂O[1][2] | C₅H₄ClNO[3] | C₅H₅ClN₂ |

| Molecular Weight | 179.00 g/mol [1][2] | 129.54 g/mol [3] | 128.56 g/mol [2] |

| Melting Point | 208-210 °C (dec.)[4] | 160 °C (dec.) | 55.0-64.0 °C[5] |

| Appearance | Crystalline solid | White to almost white powder/crystal | Cream to grey crystals or powder[5] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be inferred from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic shifts for a substituted pyridine N-oxide ring. For comparison, ¹H and ¹³C NMR data for various pyridine N-oxide derivatives are available in the literature[6].

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic peaks for the N-H stretching of the amino group, C-Cl stretching, and the N-O stretching of the N-oxide moiety. IR spectra for 4-aminopyridine and 4-chloropyridine N-oxide show characteristic bands that can be used for comparison[7][8][9].

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the oxygen from the N-oxide and potentially the chlorine atom or amino group. The analysis of N-oxides by mass spectrometry can sometimes be challenging due to thermally induced deoxygenation[10].

Synthesis and Experimental Protocols

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine derivative. Therefore, a plausible synthetic route would involve the oxidation of 4-Amino-3-chloropyridine.

Proposed Synthesis of this compound

A potential synthetic pathway for this compound is the oxidation of 4-Amino-3-chloropyridine. This can be visualized in the following workflow diagram.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for an Analogous Compound: Synthesis of 4-Amino-3,5-dichloropyridine-N-oxide[4]

This protocol describes the synthesis of a closely related compound and can be adapted for the synthesis of this compound.

Materials:

-

4-Amino-3,5-dichloropyridine

-

Hydrogen peroxide (27.5% purity)

-

Glacial acetic acid

-

10% Sodium hydroxide (caustic) solution

-

Methanol

Procedure:

-

In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.

-

Add 20 gm of 4-Amino-3,5-dichloropyridine with stirring.

-

Add 243 gm of hydrogen peroxide (27.5% purity) in one lot.

-

Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.

-

Cool the mixture to 5°C.

-

Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.

-

Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.

-

Purify the crude product by recrystallization from methanol to yield 4-amino-3,5-dichloropyridine-N-oxide.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups: the amino group, the chloro substituent, and the N-oxide moiety.

-

Amino Group: The amino group can act as a nucleophile and participate in reactions such as acylation, alkylation, and diazotization.

-

Chloro Group: The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

-

N-oxide Group: The N-oxide can be deoxygenated to the parent pyridine. It can also influence the reactivity of the pyridine ring towards electrophilic and nucleophilic substitution.

These reactive sites make this compound a potentially versatile intermediate for the synthesis of more complex molecules with applications in drug discovery. Derivatives of aminopyridines and their N-oxides have shown a range of biological activities, including antimicrobial and anticancer properties[11][12][13].

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader class of substituted pyridine N-oxides has been investigated for various therapeutic purposes. The exploration of this compound's biological effects represents an open area for future research.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry. While direct experimental characterization is limited, this guide provides a foundational understanding based on the properties and synthesis of analogous compounds. The presented data and protocols are intended to facilitate further research into the synthesis, characterization, and biological evaluation of this promising molecule. Further experimental work is necessary to fully elucidate its properties and potential applications in drug development.

References

- 1. 4-amino-3,5-dichloropyridine-N-oxide | C5H4Cl2N2O | CID 10678905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-chloropyridine N-oxide | C5H4ClNO | CID 70724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

- 5. H31093.03 [thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chloropyridine N-oxide(1121-76-2) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

4-Amino-3-chloropyridine N-oxide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-chloropyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical identity, and available technical data, and provides context through related compounds due to the limited specific information on the title compound.

Core Compound Identification

Chemical Identity: this compound is a mono-chlorinated aminopyridine derivative with an N-oxide functional group.

Molecular Formula: C₅H₅ClN₂O

Physicochemical Data

Quantitative data for this compound is limited in publicly accessible databases. For comparative purposes, the following table includes data for the related compound, 4-Amino-3,5-dichloropyridine N-oxide.

| Property | This compound | 4-Amino-3,5-dichloropyridine N-oxide |

| CAS Number | 343927-62-8 | 91872-02-5 |

| Molecular Formula | C₅H₅ClN₂O | C₅H₄Cl₂N₂O |

| Molecular Weight | 144.56 g/mol | 179.00 g/mol [3] |

Experimental Protocols

Synthesis of 4-Amino-3,5-dihalopyridine N-oxide (General Procedure):

This process involves the halogenation of 4-aminopyridine followed by oxidation.[3]

-

Halogenation of 4-Aminopyridine: A solution of 4-aminopyridine in concentrated hydrochloric acid is stirred. Hydrogen peroxide is added dropwise to this mixture. After cooling and basification, the resulting precipitate of 4-amino-3,5-dichloropyridine is filtered.[3]

-

Oxidation to N-oxide: 4-Amino-3,5-dichloropyridine is added to glacial acetic acid with stirring. Hydrogen peroxide is then added, and the reaction mixture is heated. The mixture is subsequently cooled, and the pH is adjusted. The resulting precipitate is filtered, washed, and dried to yield 4-amino-3,5-dichloropyridine-N-oxide.[3]

A general method for the preparation of pyridine-N-oxides involves the oxidation of the corresponding pyridine. Common oxidizing agents include peracetic acid and hydrogen peroxide in the presence of a carboxylic acid.[4]

Signaling Pathways and Experimental Workflows

Specific signaling pathways involving this compound have not been elucidated in the available literature. However, a generalized workflow for the synthesis and characterization of such a compound can be visualized.

Caption: General workflow for the synthesis and characterization of pyridine N-oxides.

Logical Relationships in Synthesis

The synthesis of chlorinated pyridine N-oxides can be approached through different routes, highlighting the relationships between starting materials and intermediates.

Caption: Logical relationships in the synthesis of amino-chloropyridine N-oxides.

References

Spectroscopic Profile of 4-Amino-3-chloropyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-3-chloropyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of structurally related compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds, including substituted pyridine N-oxides, aminopyridines, and chloropyridines.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.1 | d | ~7 | H-2 |

| ~7.0 | d | ~7 | H-6 |

| ~6.5 | s (br) | - | -NH₂ |

| ~6.3 | dd | ~7, 2 | H-5 |

Note: The N-oxide group strongly deshields the α-protons (H-2 and H-6). The amino group is a strong electron-donating group, which shields the ortho and para protons. The chemical shifts are estimations and can vary with solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-4 |

| ~138 | C-2 |

| ~135 | C-6 |

| ~120 | C-3 |

| ~110 | C-5 |

Note: The carbon atom attached to the oxygen of the N-oxide (C-4) is expected to be significantly deshielded. The carbon bearing the chlorine atom (C-3) will also be deshielded. The carbons ortho and para to the amino group will be shielded.

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 1640 - 1600 | Strong | N-H scissoring of -NH₂ |

| 1600 - 1450 | Medium - Strong | C=C and C=N stretching of the pyridine ring |

| 1250 - 1200 | Strong | N-O stretching of the N-oxide |

| 850 - 750 | Strong | C-Cl stretching |

| 850 - 800 | Strong | Out-of-plane C-H bending |

Note: The presence of the N-oxide group is characteristically identified by a strong absorption band in the 1200-1300 cm⁻¹ region. The amino group will show characteristic N-H stretching and bending vibrations.

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z (Mass-to-Charge Ratio) | Ion | Notes |

| 161.02 | [M+H]⁺ | Molecular ion peak (for ³⁵Cl isotope) |

| 163.02 | [M+H]⁺ | Isotopic peak for ³⁷Cl (approx. 1/3 intensity of M) |

| 145.02 | [M+H-O]⁺ | Loss of oxygen from the N-oxide, a characteristic fragmentation |

| 127.01 | [M+H-O-NH₂]⁺ | Subsequent loss of the amino group |

| 111.01 | [M+H-Cl]⁺ | Loss of chlorine from the molecular ion |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). A key fragmentation pathway for N-oxides is the loss of an oxygen atom ([M-16]).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a reference signal.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Typical parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A number of scans (e.g., 8-16) are averaged to improve the signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 to several thousand) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum and enhance the signal.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the ¹H NMR signals provides the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode.

-

Instrument Setup: The solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Data Acquisition:

-

The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

-

Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometers, the exact mass can be determined, which allows for the calculation of the elemental formula. Tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and elucidate structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

An In-depth Technical Guide on the Solubility and Stability of 4-Amino-3-chloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloropyridine N-oxide is a substituted pyridine N-oxide, a class of compounds of significant interest in medicinal chemistry and drug development. The N-oxide functional group can modulate the physicochemical properties of the parent amine, influencing its solubility, metabolic stability, and pharmacokinetic profile. The presence of an amino group and a chlorine atom on the pyridine ring further impacts the molecule's properties, including its basicity, polarity, and potential for hydrogen bonding.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this guide presents information on structurally related analogs to infer its likely properties. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility and stability profiles of this compound in a laboratory setting.

Predicted Physicochemical Properties and Data of Analogs

Table 1: Qualitative Solubility of Structurally Related Analogs

| Compound | Solvent | Solubility | Reference |

| 4-Aminopyridine N-oxide | Water, Alcohol | Soluble | [1] |

| 3-Chloropyridine N-oxide | Ethanol, Ether | Soluble | [2] |

| Water | Slightly Soluble | [2] | |

| 2-Chloropyridine N-oxide | Water | Sparingly Soluble | [3] |

| Ethanol, Acetone, Dimethylformamide | More Soluble | [3] | |

| 4-Aminopyridine | Water | Soluble (50 mg/mL) | [4] |

Based on this information, this compound is predicted to exhibit moderate to good solubility in polar organic solvents and some degree of aqueous solubility. The presence of the polar N-oxide and amino groups should enhance aqueous solubility, while the chlorination may slightly decrease it compared to 4-aminopyridine N-oxide.

Table 2: Stability Information for Structurally Related Analogs

| Compound | Condition | Stability | Reference |

| 3-Chloropyridine N-oxide | Normal operating conditions | Generally stable | [2] |

| 4-Aminopyridine | Oral capsules at room temperature | Stable for at least 6 months | [5][6] |

| 3,4-Diaminopyridine | Oxidative stress | The salt form is more stable than the molecular species. One degradation product is 3,4-diaminopyridine-N-oxide. | [7] |

The pyridine N-oxide moiety is generally stable.[8] The stability of this compound is expected to be good under standard storage conditions. However, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, or intense light, which is typical for many pharmaceutical compounds.

Experimental Protocols

To ascertain the definitive solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability and formulation. Both kinetic and thermodynamic solubility assays are pertinent in drug discovery and development.

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[9][10][11]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for a specified period, typically 1-2 hours.[12]

-

Detection (choose one method):

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[10]

-

Direct UV Assay: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Alternatively, filter the solutions to remove undissolved particles before measuring the absorbance.[8][10]

-

-

Data Analysis: Construct a calibration curve using known concentrations of the compound in the assay buffer with 1% DMSO. Use this curve to determine the concentration of the dissolved compound in the saturated wells.

Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[11][13]

Objective: To determine the thermodynamic solubility of this compound.

Materials:

-

Solid this compound

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Vials or 96-well plates with sealing caps

-

Orbital shaker or rotator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF filters)

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Separation of Solid: After equilibration, separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a 0.22 µm filter.

-

Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

-

Data Analysis: Compare the measured concentration against a standard curve of known concentrations of the compound to determine the thermodynamic solubility.

Stability Assessment

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[15][16][17]

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and establish degradation pathways.[18][19]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Stability chamber with controlled temperature and humidity

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in appropriate solvents. For solid-state studies, use the neat compound.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.[20]

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.[20]

-

Oxidation: 3% H₂O₂ at room temperature for a defined period.[19]

-

Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and controlled humidity (e.g., 75% RH).[18]

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21][22][23] A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify any degradation products.

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.[15][24]

Objective: To determine the long-term stability of this compound under ICH-defined conditions.

Materials:

-

At least three primary batches of this compound.[17]

-

Appropriate container closure system.

-

ICH-compliant stability chambers.

-

Validated stability-indicating analytical method (e.g., HPLC).

Procedure:

-

Storage Conditions: Place the samples in the stability chambers under the following long-term storage conditions:

-

25°C ± 2°C / 60% RH ± 5% RH

-

30°C ± 2°C / 65% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time intervals. For a proposed re-test period of at least 12 months, the frequency should be:

-

Every 3 months for the first year.

-

Every 6 months for the second year.

-

Annually thereafter.[17]

-

-

Tests to be Performed: At each time point, perform a full battery of tests, including but not limited to:

-

Appearance

-

Assay for the active substance

-

Quantification of degradation products

-

-

Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a re-test period.

Conclusion

While specific experimental data for this compound is currently lacking, an analysis of its structural analogs suggests it is likely to be a stable compound with some degree of solubility in aqueous and polar organic solvents. The comprehensive experimental protocols provided in this guide offer a robust framework for researchers to precisely determine the solubility and stability profiles of this compound. The generation of such data is a critical step in the evaluation of this compound for its potential use in drug discovery and development.

References

- 1. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]

- 2. chembk.com [chembk.com]

- 3. guidechem.com [guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sefh.es [sefh.es]

- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. enamine.net [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

- 18. lubrizolcdmo.com [lubrizolcdmo.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmadekho.com [pharmadekho.com]

- 21. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. atlas-mts.com [atlas-mts.com]

- 23. ema.europa.eu [ema.europa.eu]

- 24. memmert.com [memmert.com]

Uncharted Territory: The Biological Activity of 4-Amino-3-chloropyridine N-oxide

A Technical Review for Researchers and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the biological activity of 4-Amino-3-chloropyridine N-oxide. Despite a comprehensive search of available scientific literature, there is a notable absence of specific data on the biological effects, mechanisms of action, and associated signaling pathways for this particular compound. This document serves to highlight this knowledge gap and to provide a summary of the known biological activities of structurally related compounds, which may offer insights into the potential therapeutic applications of this compound and guide future research directions.

Introduction

This compound is a heterocyclic compound of interest due to its structural similarity to other biologically active pyridine derivatives. The introduction of a chlorine atom and an N-oxide functional group to the 4-aminopyridine scaffold can significantly alter its physicochemical properties, potentially leading to novel biological activities. Heterocyclic N-oxides, as a class, are known to exhibit a wide range of therapeutic properties, including anticancer, antibacterial, antihypertensive, and anti-inflammatory effects[1]. However, the specific biological profile of this compound remains uncharacterized in publicly accessible research.

Current State of Knowledge: A Void in the Literature

A thorough investigation of scientific databases and literature reveals a significant lack of specific studies on the biological activity of this compound. Consequently, no quantitative data, such as half-maximal inhibitory concentrations (IC₅₀) or minimum inhibitory concentrations (MIC), are available. Furthermore, there are no published experimental protocols detailing the evaluation of this compound in biological assays, nor have any associated signaling pathways been elucidated.

This absence of information presents both a challenge and an opportunity for the scientific community. It underscores a niche for novel research and the potential for discovery of new therapeutic agents.

Insights from Structurally Related Compounds

To provide a foundational context for researchers, this section summarizes the biological activities of compounds structurally analogous to this compound. These findings may suggest potential avenues of investigation for the title compound.

Chlorinated Aminopyridines

Derivatives of chlorinated aminopyridines have demonstrated a range of biological effects, primarily in the antimicrobial and anticancer domains.

-

4-Amino-3,5-dichloropyridine: This compound, which differs from the target molecule by the presence of a second chlorine atom and the absence of the N-oxide, has been noted for its potential antimicrobial and anti-cancer activities[2].

-

2-Amino-4-chloropyridine Derivatives: Schiff bases derived from 2-amino-4-chloropyridine have been synthesized and evaluated for their in-vitro antimicrobial effects, with some derivatives showing significant activity against various bacterial and fungal strains[3].

The general workflow for synthesizing and evaluating the antimicrobial activity of such derivatives can be conceptualized as follows:

Caption: General workflow for the synthesis and antimicrobial evaluation of aminopyridine derivatives.

Pyridine N-Oxides

The N-oxide moiety is a critical feature of the target compound. Heterocyclic N-oxides have been recognized as an emerging class of therapeutic agents with diverse mechanisms of action[1].

-

General Biological Activities: The N-oxide group can act as a bioisostere, improve pharmacokinetic properties, and in some cases, lead to unique biological activities not observed in the parent N-heterocycle[1]. These activities span anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, and anti-inflammatory effects[1].

-

Mechanism of Action: Some heterocyclic N-oxides can act as masked nitric oxide (NO) donors, which can activate the soluble guanylyl cyclase-cGMP pathway, relevant in cardiovascular diseases[1].

The potential for a pyridine N-oxide to modulate a signaling pathway can be illustrated conceptually:

Caption: Conceptual pathway of nitric oxide release from a heterocyclic N-oxide and subsequent signaling.

Future Research Directions

Given the lack of data, the field is open for a systematic investigation into the biological activities of this compound. A logical progression of research would involve:

-

Synthesis and Characterization: Efficient and scalable synthesis of high-purity this compound.

-

In Vitro Screening: Broad-based screening against a panel of cancer cell lines, bacterial strains, and fungal strains to identify potential areas of activity.

-

Quantitative Analysis: Determination of IC₅₀ or MIC values for any identified activities.

-

Mechanism of Action Studies: For promising activities, elucidation of the underlying mechanism of action and identification of molecular targets and modulated signaling pathways.

-

In Vivo Studies: Evaluation of efficacy and safety in appropriate animal models.

The logical flow for initiating research on this compound can be visualized as follows:

References

In-Depth Technical Guide on the Safety and Handling Precautions for 4-Amino-3-chloropyridine N-oxide

Hazard Identification and Classification

Based on data from related compounds, 4-Amino-3-chloropyridine N-oxide should be considered a hazardous substance. The primary hazards are presumed to be:

-

Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.

GHS Hazard Statements for Related Compounds:

-

H300: Fatal if swallowed.

-

H302: Harmful if swallowed.

-

H311 + H331: Toxic in contact with skin or if inhaled.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes data for structurally similar compounds to provide an estimation of its properties.

| Property | 4-Amino-3-chloropyridine | 4-chloropyridine N-oxide | 4-amino-3,5-dichloropyridine-N-oxide |

| Molecular Formula | C5H5ClN2 | C5H4ClNO | C5H4Cl2N2O |

| Molecular Weight | Not specified | 129.54 g/mol | 179.00 g/mol |

| Appearance | Not specified | White to almost white powder to crystal | Not specified |

| Melting Point | Not specified | 160 °C (decomposes) | Not specified |

| Boiling Point | Not specified | 310.0±15.0 °C at 760 mmHg | Not specified |

| Flash Point | No information available | 141.3±20.4 °C | No information available |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the presumed high toxicity, stringent adherence to safety protocols is mandatory.

Engineering Controls

-

Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.[1]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[1] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Call a POISON CENTER or doctor immediately.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1] |

Storage and Disposal

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.[1]

-

Store locked up in an area accessible only to qualified or authorized personnel.[1]

-

Some related compounds are sensitive to moisture, air, and light, so storage under inert atmosphere may be advisable.

Disposal

-

Dispose of contents and container to an approved waste disposal plant.[1]

-

Do not let the product enter drains or the environment.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment (see Section 3.2). Avoid dust formation and do not breathe dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the necessary procedural flow for handling hazardous chemical compounds like this compound.

Caption: General workflow for safely handling hazardous chemical powders.

Caption: Logical relationship between exposure routes and potential health effects.

References

Methodological & Application

Application Notes and Protocols: 4-Amino-3-chloropyridine N-oxide as a Precursor for Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloropyridine N-oxide is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The presence of amino, chloro, and N-oxide functionalities on the pyridine ring offers a unique combination of reactivity and electronic properties, making it an attractive starting material for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). The N-oxide group can modulate the reactivity of the pyridine ring, influence physicochemical properties such as solubility, and serve as a handle for further functionalization. This document provides an overview of the applications of this compound and its analogs in the synthesis of pharmaceutical ingredients, along with detailed experimental protocols and relevant biological pathway diagrams.

Applications in Pharmaceutical Synthesis

While direct examples of marketed drugs synthesized from this compound are not extensively documented in publicly available literature, the closely related analog, 4-amino-3,5-dichloropyridine, serves as a key intermediate in the synthesis of Roflumilast [1]. Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[2][3]. The synthetic strategies employed for Roflumilast provide a valuable template for the potential applications of this compound.

Furthermore, substituted aminopyridines are crucial components in the development of kinase inhibitors. For instance, a substituted 2-amino-3-chloropyridine derivative is a key precursor for the synthesis of BMS-777607 , a potent and selective inhibitor of the Met kinase superfamily, which is implicated in various cancers[4].

The unique substitution pattern of this compound makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery campaigns targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Data Presentation

Table 1: Synthesis of Roflumilast from 4-Amino-3,5-dichloropyridine

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 4-Amino-3,5-dichloropyridine, 3-Cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride | Sodium hydride (NaH), Tetrahydrofuran (THF) | 15-20 | Not Specified | Not Specified | Not Specified | [5] |

| 2 | Anion of 4-amino-3,5-dichloropyridine, 3-Cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride | Dimethylformamide (DMF) | 15-40 | Not Specified | Not Specified | Not Specified | [6] |

| 3 | Recrystallization of crude Roflumilast | Acetonitrile (CH3CN), Water (H2O) | 65-70 then cool to 25 | >14 | >90 (implied) | 99.7 | [7] |

Note: The synthesis of Roflumilast utilizes 4-amino-3,5-dichloropyridine. This table is presented as a representative example of the synthetic utility of related aminopyridine precursors.

Experimental Protocols

Protocol 1: General Procedure for the N-Oxidation of 4-Amino-3-chloropyridine

This protocol describes a general method for the oxidation of a substituted pyridine to its corresponding N-oxide, a crucial step in generating the title precursor.

Materials:

-

4-Amino-3-chloropyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-amino-3-chloropyridine (1 equivalent) in glacial acetic acid.

-

To the stirred solution, add hydrogen peroxide (30% solution, 2-3 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Benzamide Derivative Analogous to Roflumilast

This protocol outlines a procedure for the coupling of an aminopyridine N-oxide with a benzoyl chloride, which is a key step in the synthesis of many pharmaceutical ingredients. This is an adapted procedure based on the synthesis of Roflumilast.

Materials:

-

This compound

-

Substituted Benzoyl Chloride (e.g., 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride)

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

Schlenk flask and nitrogen line

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the suspension.

-

Allow the mixture to stir at room temperature for 1 hour to form the sodium salt of the aminopyridine N-oxide.

-

In a separate dry flask, dissolve the substituted benzoyl chloride (1 equivalent) in anhydrous DMF.

-

Slowly add the solution of the benzoyl chloride to the suspension of the aminopyridine N-oxide salt at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired benzamide derivative.

Mandatory Visualizations

Roflumilast Synthesis Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST - Patent 1606261 [data.epo.org]

- 6. WO2004080967A1 - Novel process for the preparation of roflumilast - Google Patents [patents.google.com]

- 7. WO2013131484A1 - Process for preparation of roflumilast - Google Patents [patents.google.com]

Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-3-chloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 4-Amino-3-chloropyridine N-oxide, a key intermediate in the development of novel therapeutic agents and other fine chemicals.[1] The protocol herein describes a robust and scalable two-step synthetic route commencing with the chlorination of 4-aminopyridine, followed by the N-oxidation of the resulting 4-amino-3-chloropyridine. This application note is intended to serve as a comprehensive guide for researchers in academic and industrial settings, providing detailed experimental procedures, data analysis, and workflow visualizations to ensure successful and reproducible synthesis on a larger scale.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the N-oxide functionality enhances the electron-donating properties of the pyridine ring, influencing its reactivity and biological activity.[2] Substituted aminopyridine N-oxides are precursors to a wide range of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1][3] The development of a scalable and efficient synthesis for this compound is therefore of significant interest.

The synthetic strategy presented here is a two-step process:

-

Chlorination of 4-Aminopyridine: The selective chlorination of 4-aminopyridine at the 3-position to yield 4-amino-3-chloropyridine.

-

N-Oxidation: The subsequent oxidation of the pyridine nitrogen in 4-amino-3-chloropyridine to afford the final product, this compound.

This document will focus on a representative scale-up protocol for the N-oxidation step, as 4-amino-3-chloropyridine is commercially available.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted in the following scheme:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Equipment

-

Reactants: 4-Amino-3-chloropyridine (≥98% purity), m-Chloroperoxybenzoic acid (m-CPBA, 77% max.), Dichloromethane (DCM, ACS grade), Saturated aqueous sodium bicarbonate solution, Anhydrous sodium sulfate.

-

Equipment: 5 L three-necked round-bottom flask, mechanical stirrer, thermometer, addition funnel, reflux condenser, cooling bath, filtration apparatus, rotary evaporator, and standard laboratory glassware.

Protocol: N-Oxidation of 4-Amino-3-chloropyridine

This protocol is designed for a scale-up synthesis yielding approximately 100-120 g of the final product.

-

Reaction Setup:

-

Set up a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

-

Charge the flask with 4-amino-3-chloropyridine (100 g, 0.778 mol) and dichloromethane (2.5 L).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

-

Addition of Oxidizing Agent:

-

In a separate beaker, prepare a solution of m-chloroperoxybenzoic acid (m-CPBA, 225 g, ~1.0 mol, assuming 77% purity) in dichloromethane (1 L).

-

Slowly add the m-CPBA solution to the cooled solution of 4-amino-3-chloropyridine via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture again to 0-5 °C.

-

Slowly add saturated aqueous sodium bicarbonate solution (1.5 L) to quench the excess m-CPBA and neutralize the resulting m-chlorobenzoic acid. Caution: Gas evolution (CO2) will occur.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 500 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 L) and then with brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data for the N-oxidation step.

Table 1: Reagent Stoichiometry and Loading

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. |

| 4-Amino-3-chloropyridine | 128.56 | 100 | 0.778 | 1.0 |

| m-CPBA (77%) | 172.57 (for pure) | 225 | ~1.0 | ~1.3 |

| Dichloromethane | - | 3.5 L | - | - |

Table 2: Process Parameters and Yield

| Parameter | Value |

| Reaction Temperature | 0-5 °C (addition), RT (reaction) |

| Reaction Time | 12-16 hours |

| Typical Crude Yield | 105-115 g |

| Typical Purified Yield | 95-105 g (84-93%) |

| Purity (by HPLC) | >99% |

| Melting Point | To be determined |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Workflow for the N-oxidation of 4-amino-3-chloropyridine.

Logical Relationship of Key Steps

This diagram shows the logical progression and dependencies of the major stages in the synthesis.

Caption: Logical flow of the synthesis and quality control steps.

References

Application Notes and Protocols for the Purification of 4-Amino-3-chloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Amino-3-chloropyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for the purification of analogous pyridine N-oxide derivatives and can be adapted to achieve high purity of the target compound.

Introduction

This compound is a substituted pyridine derivative whose purity is critical for the successful synthesis of downstream products in drug discovery and development. Common impurities may include starting materials, byproducts from the oxidation reaction, and other related substances. The purification strategies outlined below—recrystallization and flash column chromatography—are effective methods for removing these impurities to yield a product of high purity.

General Purification Workflow

The purification of this compound typically follows a multi-step process to ensure the removal of a broad range of impurities. The general workflow involves an initial workup of the reaction mixture, followed by one or more chromatographic or recrystallization steps.

Caption: General workflow for the purification of this compound.

Purification Techniques

Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids. For pyridine N-oxide derivatives, polar solvents such as methanol have been shown to yield high-purity products.[1]

Experimental Protocol:

-

Solvent Selection: Based on protocols for similar compounds, methanol is a suitable solvent for recrystallization.[1] Other potential solvents include water or ethanol-water mixtures.

-

Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of chilled methanol or water to remove any remaining soluble impurities.[1]

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

The following table summarizes typical results for the purification of a structurally similar compound, 4-amino-3,5-dichloropyridine-N-oxide, by recrystallization from methanol.[1]

| Parameter | Before Purification | After Purification with Methanol |

| Purity (by HPLC) | 94.69% | 99% |

| Physical State | Precipitate | Crystalline Solid |

| Melting Point | Not specified | 208-210°C (dec.) |

Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying a wide range of compounds, including those that are oils or do not crystallize easily. The choice of stationary and mobile phases is critical for achieving good separation.

Experimental Protocol:

-

Stationary Phase: Use silica gel as the stationary phase.

-

Mobile Phase Selection: A common solvent system for aminopyridines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] For more polar N-oxides, a system of dichloromethane and methanol may be more effective.

-

Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexanes and gradually increase the concentration of ethyl acetate from 10% to 30%.[2]

-

Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

-

Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation:

The following table provides examples of solvent systems used for the purification of substituted aminopyridines by flash column chromatography.

| Compound | Solvent System | Reference |

| N-(4-(Trifluoromethyl)benzyl)-3-amino-4-chloropyridine | Gradient of 10% to 30% ethyl acetate in hexanes | [2] |

| N-(4-Cyanobenzyl)-3-amino-4-chloropyridine | 3% ethyl acetate: 3% triethylamine: 3% benzene: 91% hexanes | [2] |

| N-Cinnamyl-3-amino-4-chloropyridine | 3% ethyl acetate: 3% triethylamine: 3% benzene: 91% hexanes | [2] |

Signaling Pathways and Logical Relationships

The choice of purification method is logically dependent on the physical properties of the crude product and the nature of the impurities.

Caption: Decision logic for selecting a purification technique.

Concluding Remarks

The protocols described provide robust methods for the purification of this compound. For optimal results, it is recommended to perform small-scale trials to determine the most effective solvent systems and conditions. Purity analysis by HPLC, NMR, and melting point determination should be conducted to confirm the quality of the final product.

References

Application Notes and Protocols: 4-Amino-3-chloropyridine N-oxide in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-3-chloropyridine N-oxide as a versatile starting material in the synthesis of advanced agrochemicals, particularly herbicides. Detailed protocols, reaction mechanisms, and quantitative data are presented to facilitate its use in research and development.

Introduction: A Key Building Block for Novel Agrochemicals

This compound is a valuable heterocyclic intermediate. Its unique electronic and steric properties, arising from the presence of an amino group, a chlorine atom, and an N-oxide functionality, allow for selective functionalization of the pyridine ring. This makes it a crucial precursor for the synthesis of complex agrochemicals, including a new generation of synthetic auxin herbicides. This document will focus on its application in the synthesis of the herbicide Halauxifen-methyl.

Application in Herbicide Synthesis: The Case of Halauxifen-methyl

Halauxifen-methyl is a modern synthetic auxin herbicide effective for the control of broadleaf weeds. The core of its structure is a 4-amino-3-chloro-6-aryl-picolinic acid scaffold. This compound serves as a logical starting point for the construction of this key intermediate.

Proposed Synthetic Pathway from this compound

A plausible synthetic route from this compound to Halauxifen-methyl involves a series of functionalization steps at the C2 and C6 positions of the pyridine ring. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for Halauxifen-methyl starting from this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of Halauxifen-methyl.

Step 1: Cyanation of this compound (Reissert-Henze Reaction)

This step introduces a cyano group at the C2 position, which will later be converted to the carboxylic acid moiety of the picolinate herbicide.

-

Reaction: this compound reacts with a cyanide source in the presence of an activating agent for the N-oxide.

-

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add benzoyl chloride (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes to form the N-benzoyloxypyridinium intermediate.

-

Add a solution of trimethylsilyl cyanide (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

-

Step 2: Deoxygenation and Chlorination

This step removes the N-oxide and introduces a chlorine atom at the C6 position, a common feature in this class of herbicides.

-

Reaction: The N-oxide is deoxygenated, and the pyridine ring is chlorinated.

-

Protocol:

-

Treat the product from Step 1 with phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

-

Dry the organic layer and purify the product.

-

Step 3: Hydrolysis and Esterification to form Methyl 4-amino-3,6-dichloropicolinate

The cyano group is converted to a methyl ester.

-

Reaction: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by esterification.

-

Protocol:

-

Heat the dichlorinated intermediate from Step 2 in a mixture of concentrated sulfuric acid and methanol.

-

Reflux for several hours until the reaction is complete.

-

Cool the mixture and neutralize with a base to precipitate the product.

-

Filter, wash with water, and dry the solid product. A patent describes a similar esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid with an 89.14% yield[1].

-

Step 4: Amino Group Protection and Suzuki Coupling

The amino group is protected before the Suzuki coupling to prevent side reactions. The aryl moiety is then introduced. This is a key step in the synthesis of Halauxifen-methyl, which involves the coupling of an arylboronic acid with the pyridine core[2].

-

Reaction: Protection of the 4-amino group, followed by a palladium-catalyzed cross-coupling reaction.

-

Protocol:

-

Protect the amino group of Methyl 4-amino-3,6-dichloropicolinate using a suitable protecting group (e.g., acetylation with acetic anhydride).

-

In a reaction vessel, combine the protected pyridine derivative (1.0 eq), the desired arylboronic acid (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Heat the mixture under an inert atmosphere until the starting materials are consumed.

-

Cool the reaction, extract the product, and purify by chromatography.

-

Deprotect the amino group under appropriate conditions (e.g., acidic or basic hydrolysis). A similar multi-step synthesis reports an overall yield of 90% for the Suzuki coupling and deprotection steps[2].

-

Quantitative Data Summary

| Step | Reaction | Reagents | Yield (%) | Reference |

| 3 | Esterification | H₂SO₄, Methanol | 89.14 | [1] |

| 4 | Suzuki Coupling & Deprotection | Arylboronic acid, Pd catalyst, Base | ~90 | [2] |

Other Potential Agrochemical Applications

While the synthesis of Halauxifen-methyl is a prime example, the reactivity of this compound allows for the synthesis of a broader range of potential agrochemicals.

-

Fungicides: The pyridine ring is a common scaffold in many commercial fungicides. Functionalization of this compound at the C2 and C6 positions with different pharmacophores could lead to novel fungicidal compounds.

-

Insecticides: Similarly, the aminopyridine core is present in some insecticides. Derivatization of the amino group or further substitution on the pyridine ring could yield new insecticidal molecules.

Logical Relationships in Agrochemical Discovery

The process of discovering new agrochemicals from this compound follows a logical progression.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-3-chloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-3-chloropyridine N-oxide and its derivatives as key building blocks in the synthesis of potent and selective kinase inhibitors. The focus is on the synthesis of compounds targeting the c-Met/Axl/Ron kinase sub-family, exemplified by the potent inhibitor BMS-777607.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine and its N-oxide derivatives are versatile scaffolds in medicinal chemistry due to their ability to form key interactions within the ATP-binding site of kinases. Specifically, the 4-amino-3-chloropyridine moiety has been successfully incorporated into a number of potent kinase inhibitors. This document outlines the synthetic utility of this compound in the preparation of such inhibitors, with a focus on the well-characterized multi-kinase inhibitor BMS-777607.

Synthetic Application: Synthesis of BMS-777607

BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily, which includes c-Met, Axl, Ron, and Tyro3.[2][3][4] The synthesis of BMS-777607 involves the coupling of two key fragments: a substituted pyridone carboxamide and a 4-(2-amino-3-chloropyridin-4-yloxy)aniline derivative. While a direct synthesis starting from this compound is not explicitly detailed in the provided literature, a plausible synthetic route involves its conversion to a reactive 4-chloropyridine intermediate, which can then undergo a nucleophilic aromatic substitution (SNAr) reaction with a substituted phenol.

Experimental Workflow for the Synthesis of a Key Intermediate

The following diagram outlines the general workflow for the synthesis of the key 4-(2-amino-3-chloropyridin-4-yloxy)aniline intermediate, a critical component of BMS-777607.

Caption: Synthetic workflow for BMS-777607.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluoroaniline (Key Intermediate)

This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage present in many kinase inhibitors.

Materials:

-

4-Chloro-2-amino-3-chloropyridine (or a related activated 4-halopyridine derivative)

-

4-Amino-2-fluorophenol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 4-amino-2-fluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

-

Add 4-chloro-2-amino-3-chloropyridine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluoroaniline.

Protocol 2: Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a panel of kinases.

Materials:

-

Synthesized kinase inhibitor (e.g., BMS-777607)

-

Recombinant kinase (e.g., c-Met, Axl, Ron)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP)

-

Kinase reaction buffer

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In a 96-well plate, add the kinase, the inhibitor dilution, and the kinase reaction buffer.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 3% phosphoric acid.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

The following table summarizes the inhibitory activity of BMS-777607 against a panel of kinases, demonstrating its potency and selectivity.

| Kinase Target | IC₅₀ (nM) |

| c-Met | 3.9[3][4] |

| Axl | 1.1[3][4] |

| Ron | 1.8[3][4] |

| Tyro3 | 4.3[3][4] |

| Lck | >160 |

| VEGFR-2 | >160 |

| TrkA | >160 |

| TrkB | >160 |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathway